Cas no 1384856-37-4 (2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione)

2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione
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- インチ: 1S/C17H17N3O2/c21-16-14-7-3-4-8-15(14)17(22)19(16)11-12-9-10-20(18-12)13-5-1-2-6-13/h3-4,7-10,13H,1-2,5-6,11H2
- InChIKey: UCWNVIUGRCBTSL-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(=O)N1CC1C=CN(C2CCCC2)N=1
2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM501699-1g |
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione |
1384856-37-4 | 97% | 1g |
$235 | 2023-02-18 | |
Chemenu | CM501699-5g |
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione |
1384856-37-4 | 97% | 5g |
$696 | 2023-02-18 | |
Ambeed | A444299-5g |
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione |
1384856-37-4 | 97% | 5g |
$710.0 | 2024-04-24 | |
Ambeed | A444299-1g |
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione |
1384856-37-4 | 97% | 1g |
$237.0 | 2024-04-24 |
2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dioneに関する追加情報
Recent Advances in the Study of 2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione (CAS: 1384856-37-4)
In recent years, the compound 2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione (CAS: 1384856-37-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.
The structural backbone of 2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione incorporates a cyclopentyl-substituted pyrazole moiety linked to an isoindole-1,3-dione scaffold. This combination has been hypothesized to confer enhanced binding affinity and selectivity toward specific biological targets. Recent studies have focused on optimizing the synthetic pathways for this compound to improve yield and purity, which are critical for subsequent pharmacological evaluations.
One of the most notable advancements in the study of this compound is its potential as an inhibitor of key enzymes involved in inflammatory pathways. Preliminary in vitro studies have demonstrated its efficacy in suppressing the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), both of which are implicated in chronic inflammatory conditions. These findings suggest that 2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione could serve as a lead compound for the development of novel anti-inflammatory agents.
Further investigations have explored the compound's role in oncology. Researchers have identified its ability to modulate the activity of certain kinases that are overexpressed in various cancer types. For instance, in a recent study, the compound exhibited inhibitory effects on the proliferation of breast cancer cell lines by targeting the PI3K/AKT/mTOR signaling pathway. These results underscore its potential as a chemotherapeutic agent, although further in vivo studies are required to validate these findings.
In addition to its therapeutic applications, the pharmacokinetic properties of 2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione have also been a subject of interest. Recent pharmacokinetic studies have revealed favorable absorption and distribution profiles, with moderate metabolic stability. However, challenges related to its solubility and bioavailability remain to be addressed, prompting ongoing research into formulation strategies such as nanoparticle encapsulation and prodrug derivatization.
Despite these promising developments, several challenges must be overcome before this compound can transition from the laboratory to clinical use. Issues such as off-target effects, long-term toxicity, and scalable synthesis need to be thoroughly investigated. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translational research process.
In conclusion, 2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione represents a compelling candidate for further exploration in drug discovery. Its multifaceted biological activities and structural versatility make it a valuable asset in the development of next-generation therapeutics. Continued research efforts will be crucial to unlocking its full potential and addressing the existing limitations.
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